molecular formula C22H34N8O7S2 B14182023 L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine CAS No. 857255-13-1

L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine

Cat. No.: B14182023
CAS No.: 857255-13-1
M. Wt: 586.7 g/mol
InChI Key: YQRPTNLUOTVMIO-YDMUCJKGSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is a peptide compound composed of six amino acids: L-cysteine, L-cysteine, L-proline, L-histidine, L-alanine, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine, involved in glutathione metabolism.

    L-cysteinyl-L-prolyl-L-histidyl-L-cysteine: A tetrapeptide with similar amino acid composition but shorter sequence.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. The presence of multiple L-cysteine residues allows for versatile chemical modifications and interactions.

Properties

CAS No.

857255-13-1

Molecular Formula

C22H34N8O7S2

Molecular Weight

586.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C22H34N8O7S2/c1-11(18(33)25-7-17(31)32)27-20(35)14(5-12-6-24-10-26-12)28-21(36)16-3-2-4-30(16)22(37)15(9-39)29-19(34)13(23)8-38/h6,10-11,13-16,38-39H,2-5,7-9,23H2,1H3,(H,24,26)(H,25,33)(H,27,35)(H,28,36)(H,29,34)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1

InChI Key

YQRPTNLUOTVMIO-YDMUCJKGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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